MAO‑B vs. MAO‑A Selectivity Window and Comparison to the N1‑Butyl Analog
In a matched fluorescence‑based assay measuring inhibition of kynuramine conversion to 4‑hydroxyquinoline after 20 min, the target compound exhibits an MAO‑B IC₅₀ of 4.89 × 10³ nM coupled with an MAO‑A IC₅₀ > 1.00 × 10⁵ nM, yielding a >20‑fold selectivity window for MAO‑B over MAO‑A . By contrast, the N1‑butyl analog (CAS 941905‑53‑9) demonstrates dramatically weaker MAO‑B engagement (IC₅₀ = 2.01 × 10⁵ nM) and similarly negligible MAO‑A activity, representing a >40‑fold loss in MAO‑B potency attributable solely to the N1‑alkyl extension . This comparison isolates the N1‑methyl group as a critical potency determinant for the MAO‑B pharmacophore.
| Evidence Dimension | MAO‑B inhibitory potency and MAO‑A/MAO‑B selectivity ratio |
|---|---|
| Target Compound Data | MAO‑B IC₅₀ = 4.89 × 10³ nM (4.89 µM); MAO‑A IC₅₀ > 1.00 × 10⁵ nM (>100 µM) |
| Comparator Or Baseline | N1‑butyl analog: MAO‑B IC₅₀ = 2.01 × 10⁵ nM; MAO‑A not reported active |
| Quantified Difference | Target compound is ~41‑fold more potent at MAO‑B than the N1‑butyl analog; selectivity window (MAO‑A/MAO‑B) shifts from ~1× (non‑selective) to >20× (MAO‑B‑preferring) |
| Conditions | Human recombinant MAO‑A and MAO‑B; kynuramine fluorescence assay; 20 min incubation; data curated by ChEMBL/Northeast Ohio Medical University |
Why This Matters
Investigators screening for MAO‑B‑biased tool compounds should prioritize this N1‑methyl derivative over longer‑chain N1‑alkyl analogs, as even a two‑carbon extension abolishes measurable MAO‑B activity in the same assay format.
- [1] BindingDB. BDBM50401983 (CHEMBL2203920) – MAO‑A IC₅₀ > 1.00E+5 nM; MAO‑B IC₅₀ = 4.89E+3 nM. Deposited by Northeast Ohio Medical University / ChEMBL. View Source
- [2] BindingDB. BDBM50493468 (CHEMBL2430710) – MAO‑B IC₅₀ = 2.01E+5 nM for N‑(1‑butyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)‑3‑fluorobenzamide. View Source
